![molecular formula C16H18FNO3S B7647240 N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline, also known as FMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMMA is a member of the anilinoquinazoline family, which is known for its ability to inhibit protein kinases.
作用機序
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline exerts its anticancer effects by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, this compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, which is overexpressed in many types of cancer. By inhibiting EGFR kinase, this compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been found to inhibit cell migration and invasion, which are critical processes involved in cancer metastasis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline has several advantages as a research tool. It is a highly potent and selective inhibitor of EGFR kinase, making it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, this compound is relatively expensive to synthesize, which may limit its use in large-scale experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline. One area of interest is the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the evaluation of this compound in preclinical animal models of cancer and other diseases. Finally, the development of this compound-based drug delivery systems, such as nanoparticles or liposomes, may enhance its therapeutic potential and reduce its toxicity.
合成法
The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with tin (II) chloride. The final product is obtained through a condensation reaction between the resulting amine and 4-methylbenzyl bromide.
科学的研究の応用
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline has been extensively studied for its potential applications in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
特性
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-11-4-6-13(9-16(11)22(3,19)20)18-10-12-5-7-15(21-2)14(17)8-12/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXQIQTVPIVYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


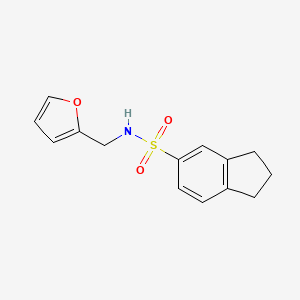
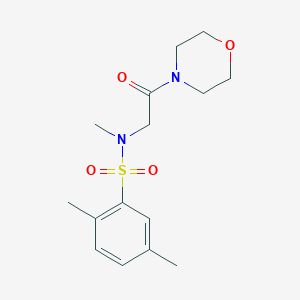

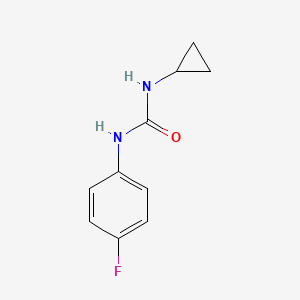
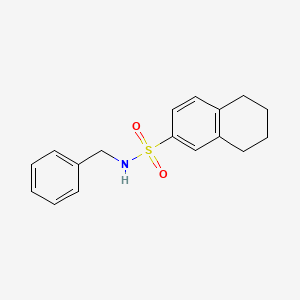
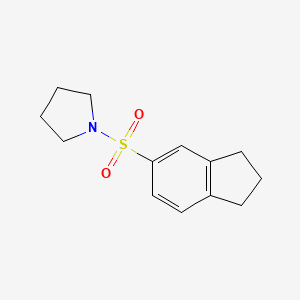


![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
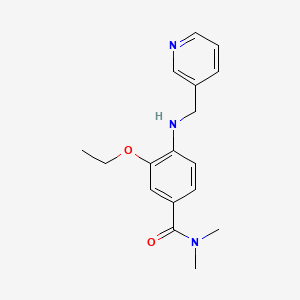
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)